1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine
Overview
Description
“1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine” is a chemical compound . It is related to a class of substances known as fentanyl analogues . Fentanyl and its analogues are potent synthetic opioids, many of which have been developed for legitimate medical use but some have been sold as designer drugs .
Scientific Research Applications
Synthesis and Chemical Properties
A study on the efficient synthesis of piperidine derivatives through a one-pot, five-component reaction highlights the role of silica sulfuric acid in catalyzing the synthesis of highly functionalized piperidine derivatives, including those related to the compound . These derivatives show significant antibacterial activity, demonstrating the potential for medicinal chemistry applications (Basyouni et al., 2015).
Another study describes the crystal structure of a piperazine-supported amine with a benzhydryl substituent, which provides insights into the structural aspects of similar compounds. This knowledge is crucial for designing compounds with specific properties and activities (Betz et al., 2011).
Anticancer Potential
- Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has shown promising anticancer agents. This work highlights the synthesis and evaluation of compounds bearing structural similarities to the target compound, emphasizing their potential in anticancer therapy (Rehman et al., 2018).
Drug Development and Pharmacology
- A study on piperidine analogues of GBR 12909 focuses on the synthesis of compounds for binding to the dopamine transporter, showing the importance of the N-substituent on affinity and selectivity. This research is pertinent to the development of therapeutic agents targeting neurological disorders (Prisinzano et al., 2002).
Molecular Interaction and Conformation
- The conformational analysis and crystal structure of a compound similar to "1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine" was studied, providing insights into its molecular conformation and interactions. Such studies are essential for understanding the physicochemical properties of these compounds and their interactions with biological targets (Ribet et al., 2005).
Mechanism of Action
Safety and Hazards
Fentanyl and its analogues, including “1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine”, are potent opioids and can be highly dangerous if misused. They can cause respiratory depression, which can be fatal. In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs .
Future Directions
Properties
IUPAC Name |
1-ethyl-N-[(2-fluorophenyl)methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAIQQSHXCDIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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